molecular formula C13H24N2O3 B2747314 (R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate CAS No. 1286208-21-6

(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate

Cat. No. B2747314
CAS RN: 1286208-21-6
M. Wt: 256.346
InChI Key: TXXXAAPSSKSRTC-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Environmental Impact and Toxicity Studies

Studies have explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds structurally related to (R)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate. SPAs are utilized across various industrial and commercial products to delay oxidative reactions and extend shelf life. Notably, these compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in numerous environmental matrices and human samples (fat tissues, serum, urine, breast milk, and fingernails). The research underscores the need for future studies to focus on the environmental behaviors of novel high molecular weight SPAs, their toxicity effects, particularly in infants, and the development of SPAs with reduced toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).

Advanced Separation Technologies

The application of three-phase partitioning (TPP) as a novel non-chromatographic bioseparation technology has attracted attention for its rapid, green, and efficient separation and purification of bioactive molecules from natural sources. This technology's versatility across various applications, including the separation and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds, presents a promising area for future development. The research indicates a growing interest in utilizing TPP for producing and separating various bioactive molecules, particularly in food and medical fields (Yan et al., 2018).

Catalysis and Organic Synthesis

The exploration of catalytic non-enzymatic kinetic resolution (KR) techniques has seen significant advancements, offering a crucial strategy in asymmetric organic synthesis. The review by Pellissier (2011) highlights the development of chiral catalysts for asymmetric reactions, presenting non-enzymatic KR as a vital area in synthesizing enantiopure compounds. This insight into catalytic advancements underscores the potential for novel applications in organic synthesis, emphasizing the importance of further research in this domain (Pellissier, 2011).

Bioactive Compound Delivery Systems

The role of poly(N-vinyl pyrrolidone) (PVP) in drug delivery highlights its widespread use due to its hydrophilic nature and compatibility with various active principles. PVP-based systems, including microparticles, nanoparticles, fibers, hydrogels, tablets, and films, demonstrate the polymer's potential in developing new pharmaceutical forms. This review emphasizes PVP's versatility and unique properties, making it a promising polymer for future pharmaceutical and biomedical applications (Franco & De Marco, 2020).

Mechanism of Action

Target of Action

The primary target of the compound ®-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is Cytochrome P450 2D6 (CYP2D6) . CYP2D6 is an important enzyme involved in the metabolism of many pharmaceutical drugs.

Mode of Action

The compound acts as an inhibitor of CYP2D6 . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reactions. This can alter the metabolism of drugs that are substrates of CYP2D6.

Result of Action

The primary result of the compound’s action is the inhibition of CYP2D6, which can lead to altered drug metabolism . This can potentially result in increased concentrations of certain drugs in the body, which could enhance their therapeutic effects but also increase the risk of adverse effects.

properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-methylpropanoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(2)11(16)15-7-6-10(8-15)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXXAAPSSKSRTC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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